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Compound of Interest

Compound Name:
1-Bromo-2-methyl-3-

(trifluoromethyl)benzene

Cat. No.: B1272927 Get Quote

In modern medicinal chemistry, the incorporation of fluorine-containing functional groups is a

cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is highly

prized for its ability to modulate a molecule's physicochemical properties. Its strong electron-

withdrawing nature and high lipophilicity can significantly enhance metabolic stability, improve

cell membrane permeability, and increase binding affinity to target proteins.

1-Bromo-2-methyl-3-(trifluoromethyl)benzene is a trifunctional aromatic building block that

strategically combines the benefits of the -CF3 group with a reactive bromine handle and a

methyl group that influences steric and electronic properties. The bromine atom serves as a

versatile anchor point for a wide range of carbon-carbon and carbon-heteroatom bond-forming

reactions, most notably palladium-catalyzed cross-coupling. This unique combination makes it

an exceptionally valuable intermediate for constructing complex molecular architectures,

particularly in the development of kinase inhibitors and other targeted therapeutics.[1]

Physicochemical Properties and Identifiers
A clear understanding of a reagent's physical properties is fundamental to its effective use in

the laboratory. The key identifiers and characteristics of 1-bromo-2-methyl-3-
(trifluoromethyl)benzene are summarized below.
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Property Value Source

IUPAC Name
1-bromo-2-methyl-3-

(trifluoromethyl)benzene
[2]

CAS Number 69902-83-6 [3]

Molecular Formula C8H6BrF3 [2]

Molecular Weight 239.03 g/mol [2]

Physical Form Liquid [3]

InChI Key
OYFKTZQGAWXNTI-

UHFFFAOYSA-N
[2]

SMILES CC1=C(C=CC=C1Br)C(F)(F)F [2]

Synthesis Strategy: From Aniline to Aryl Bromide
A robust and scalable synthesis is critical for the utility of any chemical building block. 1-
Bromo-2-methyl-3-(trifluoromethyl)benzene can be reliably prepared from the commercially

available precursor, 2-methyl-3-(trifluoromethyl)aniline, via the Sandmeyer reaction. This

classic transformation provides an efficient method for the conversion of an aromatic amine into

an aryl bromide.

The reaction proceeds in two distinct stages:

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium

nitrite and a strong acid like HBr) at low temperatures (0-5 °C) to form a highly reactive

aryldiazonium salt. The low temperature is crucial to prevent the premature decomposition of

this intermediate.

Copper-Catalyzed Bromination: The aryldiazonium salt is then introduced to a solution of

copper(I) bromide (CuBr). The copper catalyst facilitates the displacement of the diazo group

(N2) with a bromide ion, yielding the desired aryl bromide with the release of nitrogen gas.[4]
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Starting Material Step 1: Diazotization Step 2: Sandmeyer Reaction

2-Methyl-3-(trifluoromethyl)aniline
NaNO₂, HBr (aq)

0-5 °C
Reacts with Aryldiazonium Salt

(in situ)
Forms CuBrReacts with 1-Bromo-2-methyl-3-

(trifluoromethyl)benzene
Yields
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Caption: Synthetic workflow for 1-Bromo-2-methyl-3-(trifluoromethyl)benzene.

Experimental Protocol: Synthesis via Sandmeyer
Reaction

Vessel Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer,

and dropping funnel, add 2-methyl-3-(trifluoromethyl)aniline (1.0 eq) and aqueous

hydrobromic acid (48%, 3.0 eq).

Cooling: Cool the stirred mixture to 0 °C in an ice-salt bath.

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise,

ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at

0-5 °C after the addition is complete.

Catalyst Preparation: In a separate vessel, dissolve copper(I) bromide (1.2 eq) in aqueous

hydrobromic acid.

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the copper(I) bromide

solution. Vigorous evolution of N2 gas will be observed.

Reaction Completion: Allow the mixture to warm to room temperature and stir for 2-3 hours,

or until gas evolution ceases.

Workup: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether or

dichloromethane (3x volumes). Combine the organic layers, wash with saturated sodium

bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude product can be

purified by vacuum distillation to yield pure 1-bromo-2-methyl-3-(trifluoromethyl)benzene.

Chemical Reactivity and Synthetic Utility
The synthetic power of 1-bromo-2-methyl-3-(trifluoromethyl)benzene lies in the reactivity of

its carbon-bromine bond. This bond is an ideal substrate for palladium-catalyzed cross-coupling

reactions, which are among the most powerful and versatile tools in modern organic synthesis

for forming C-C and C-N bonds.

Suzuki-Miyaura Coupling Buchwald-Hartwig Amination

1-Bromo-2-methyl-3-
(trifluoromethyl)benzene

Ar-B(OH)₂
Pd(PPh₃)₄, Base (K₂CO₃)

 C-C Bond Formation 

R₂NH
Pd₂(dba)₃, Ligand (Xantphos), Base (Cs₂CO₃)

 C-N Bond Formation 

Bi-aryl Compounds N-Aryl Amines

Click to download full resolution via product page

Caption: Key cross-coupling reactions of the title compound.

A. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (e.g., an

arylboronic acid) to form a new carbon-carbon bond. This method is exceptionally robust for

constructing bi-aryl scaffolds, which are prevalent in pharmaceuticals.[5] The catalytic cycle is

initiated by the oxidative addition of the palladium(0) catalyst into the C-Br bond.

Experimental Protocol: Synthesis of a Bi-aryl Derivative[5]
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Inert Atmosphere: To an oven-dried Schlenk flask, add 1-bromo-2-methyl-3-
(trifluoromethyl)benzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium

carbonate (2.0 eq).

Degassing: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this

cycle three times.

Catalyst Addition: Add the palladium catalyst, such as

tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq).

Solvent Addition: Add degassed solvents, typically a mixture of toluene and water (e.g., 5:1

ratio).

Heating: Heat the reaction mixture with vigorous stirring at 90-100 °C for 12-24 hours,

monitoring progress by TLC or GC-MS.

Workup and Purification: After cooling, dilute the mixture with ethyl acetate, wash with water

and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash

column chromatography on silica gel.

B. Buchwald-Hartwig Amination
This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with an amine. It is a

premier method for synthesizing N-aryl amines, which are common substructures in drug

candidates.[6] The choice of ligand (e.g., Xantphos) is critical for stabilizing the palladium

catalyst and facilitating the reductive elimination step that forms the final product.

Experimental Protocol: Synthesis of an N-Aryl Amine[6]

Inert Atmosphere: In a glovebox or under a stream of argon, add the palladium precursor

(e.g., Pd2(dba)3, 0.01 eq), the phosphine ligand (e.g., Xantphos, 0.02 eq), and the base

(e.g., cesium carbonate, 2.0 eq) to a reaction tube.

Reagent Addition: Add 1-bromo-2-methyl-3-(trifluoromethyl)benzene (1.0 eq), the desired

amine (1.2 eq), and an anhydrous solvent such as dioxane.

Sealing and Heating: Seal the tube and heat the mixture to 100-120 °C for 15-24 hours.
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Workup and Purification: Cool the reaction to room temperature, dilute with dichloromethane,

and filter through a pad of celite. Concentrate the filtrate and purify the resulting residue by

flash chromatography.

Application in the Synthesis of Kinase Inhibitors
The true value of a building block is demonstrated by its application in synthesizing high-value

targets. 1-Bromo-2-methyl-3-(trifluoromethyl)benzene has been explicitly cited in patent

literature as a key intermediate in the preparation of bi-aryl meta-pyrimidine compounds

designed as potent kinase inhibitors.[1] Protein kinases are a critical class of enzymes, and

their dysregulation is implicated in numerous diseases, including cancer and inflammatory

disorders, making them a major focus of drug development.[7]

In this context, the title compound serves as the foundational piece onto which the complex

pyrimidine heterocycle is built, typically via a Buchwald-Hartwig or similar C-N coupling

reaction.

1-Bromo-2-methyl-3-
(trifluoromethyl)benzene

Palladium-Catalyzed
Cross-Coupling

Key Reactant

Bi-aryl Pyrimidine Scaffold

Constructs

Kinase Inhibitor
(Drug Candidate)

Core of
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Caption: Logical flow from building block to therapeutic target.

The rationale for using this specific building block is threefold:

Reactivity: The C-Br bond provides a reliable synthetic handle for coupling.

Metabolic Stability: The electron-withdrawing -CF3 group can block potential sites of

metabolic oxidation on the aromatic ring, increasing the drug's half-life.

Binding Affinity: The lipophilic -CF3 group can engage in favorable hydrophobic interactions

within the kinase's binding pocket, potentially increasing the compound's potency and

selectivity.

Safety and Handling
As with any laboratory chemical, proper safety precautions are mandatory when handling 1-
bromo-2-methyl-3-(trifluoromethyl)benzene.

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[2]

Signal Word: Warning.[2]

Pictogram: GHS07 (Exclamation Mark).[2]

Recommended Handling Procedures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety

glasses with side shields or goggles, and a lab coat.

Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands

thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Conclusion
1-Bromo-2-methyl-3-(trifluoromethyl)benzene is more than just a catalog chemical; it is a

strategically designed building block that offers significant advantages for the synthesis of

complex organic molecules. Its trifunctional nature provides a reactive handle for cross-

coupling, a metabolically robust anchor in the trifluoromethyl group, and steric/electronic

influence from the methyl group. Its demonstrated use in the synthesis of kinase inhibitors

underscores its importance and potential for accelerating drug discovery programs. By

understanding its synthesis, reactivity, and the causal principles behind its application,

researchers can effectively leverage this powerful reagent to construct the next generation of

innovative therapeutics.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1272927?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

